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molecular formula C8H9NO B2839128 4-Amino-1,3-dihydroisobenzofuran CAS No. 98475-10-6

4-Amino-1,3-dihydroisobenzofuran

Cat. No. B2839128
M. Wt: 135.166
InChI Key: QYLMUORJBFEXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578108

Procedure details

A suspension of 22.1 g of the crude hydrochloride salt prepared in Example 2 in a mixture of 30 ml of concentrated hydrochloric acid and 30 ml acetic acid was cooled to 0°-5°. A solution of 6.2 g of sodium nitrate in 15 ml water was added dropwise at 0°-5°. The thick suspension was diluted with 19 ml of concentrated hydrochloric acid to facilitate stirring and 1.0 g of sodium nitrate was added; stirring was continued for 1 hour. The suspension of the diazonium salt was added portionwise at 0°-5° to a stirred mixture of 80 ml of acetic acid, 25 ml of sulfur dioxide and 1.6 g of copper (II) chloride dihydrate. The resulting pale green suspension was allowed to warm to ambient temperature and stirred for 4.5 hours. The yellow-green solution was poured into 1000 ml of cold water and the aqueous mixture extracted three times with 1-chlorobutane. The combined organic solution was washed three times with water and saturated sodium bicarbonate solution, then dried over magnesium sulfate, and filtered. Evaporation of the solvent in vacuo gave 9.8 g of 1,3-dihydrobenzo[c]furan-4-sulfonyl chloride as a yellow oil which crystallized on cooling and scratching, m.p. 40°-43°.
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
copper (II) chloride dihydrate
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
19 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9](N)[C:4]=2[CH2:3][O:2]1.[N+]([O-])([O-])=O.[Na+].[S:16](=[O:18])=[O:17].[ClH:19]>C(O)(=O)C.O.O.O.[Cu](Cl)Cl>[CH2:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([S:16]([Cl:19])(=[O:18])=[O:17])[C:4]=2[CH2:3][O:2]1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
C1OCC2=C1C=CC=C2N
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)=O
Name
copper (II) chloride dihydrate
Quantity
1.6 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
19 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to facilitate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°-5°
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirred for 4.5 hours
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted three times with 1-chlorobutane
WASH
Type
WASH
Details
The combined organic solution was washed three times with water and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OCC2=C1C=CC=C2S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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